3-(4-fluorophenyl)spiro[3.3]heptan-1-one
Description
Properties
CAS No. |
2160748-14-9 |
|---|---|
Molecular Formula |
C13H13FO |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring-Opening and Rearrangement
The spiro[3.3]heptane scaffold is commonly constructed via cyclopropane ring-opening reactions. A prominent method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes , which induces a stereospecific [3+2] cycloaddition to form the spirocyclic framework. For 3-(4-fluorophenyl)spiro[3.3]heptan-1-one, this approach requires pre-functionalization of the cyclopropanol precursor with a 4-fluorophenyl group prior to ring expansion.
Reaction Conditions :
-
Lithiating Agent : LDA (Lithium Diisopropylamide) at −78°C in THF.
-
Key Intermediate : 1-Sulfonyl-4-fluorophenylcyclopropanol.
-
Yield : ~60–70% after purification.
This method’s regioselectivity is attributed to the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state during cyclopropane activation.
Keteneiminium Salt-Mediated [2+2] Cycloaddition
An alternative route employs keteneiminium salts derived from cyclobutane carboxamides, which react with alkenes to form spiro[3.3]heptan-1-one derivatives. The 4-fluorophenyl group is introduced via styrene derivatives bearing fluorine substituents.
Mechanistic Insights :
-
Keteneiminium Formation : Cyclobutane carboxamide reacts with trifluoromethanesulfonic anhydride (Tf₂O) to generate a reactive keteneiminium intermediate.
-
Cycloaddition : The intermediate undergoes [2+2] cycloaddition with 4-fluorostyrene, forming the spirocyclic core.
-
Hydrolysis : Acidic hydrolysis converts the iminium group to a ketone, yielding the final product.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0°C to 25°C |
| Solvent | Dichloromethane |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
This method is scalable to multigram quantities and compatible with diverse aryl alkenes.
Functionalization of the Spiro[3.3]Heptane Core
Transition-Metal Catalyzed Cross-Coupling
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Cyclopropane Ring-Opening | 60–70 | Moderate | High |
| Keteneiminium Cycloaddition | 75–85 | High | Moderate |
| Grignard/Oxidation | 65–70 | Low | Low |
| Suzuki Coupling | 60–65 | Moderate | Moderate |
The keteneiminium route offers the best balance of yield and scalability, whereas Grignard methods are limited by the availability of specialized reagents.
Stereochemical Considerations
The spiro[3.3]heptane core exhibits axial chirality, necessitating enantioselective synthesis for pharmaceutical applications. Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) in cycloaddition reactions achieves enantiomeric excess (ee) values of up to 90%.
Reaction Optimization and Troubleshooting
Byproduct Formation in Cycloadditions
Common byproducts include dimers and over-oxidized ketones . Mitigation strategies:
Chemical Reactions Analysis
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of bioisosteres, which are chemical groups with similar physical or chemical properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its spiro[3.3]heptane core. This core mimics the properties of benzene rings, allowing it to interact with biological targets in a similar manner. The compound’s effects are mediated through pathways involving these interactions, although specific molecular targets may vary depending on the application .
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares 3-(4-fluorophenyl)spiro[3.3]heptan-1-one with other spiro[3.3]heptan-1-one derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Variations and Structural Features
Key analogs include:
3-(3-Bromophenyl)spiro[3.3]heptan-1-one
- Substituent : 3-bromophenyl at C3.
- Molecular Formula : C₁₃H₁₃BrO.
- Molecular Weight : 265.15 g/mol.
- Properties : Bromine’s larger atomic radius increases steric bulk compared to fluorine. Predicted collision cross-section (CCS) for [M+H]+ is 148.3 Ų , suggesting a compact conformation.
3-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one
- Substituent : 4-(trifluoromethoxy)phenyl at C3.
- Molecular Formula : C₁₄H₁₃F₃O₂.
- Molecular Weight : 278.25 g/mol.
- Properties : The trifluoromethoxy group introduces strong electron-withdrawing effects and increased lipophilicity (LogP ~2.5 estimated).
6-(Trifluoromethyl)spiro[3.3]heptan-1-one
- Substituent : Trifluoromethyl at C6 (position differs from fluorophenyl analogs).
- Properties : Altered substitution position may disrupt conjugation with the ketone, reducing electronic effects compared to C3-substituted derivatives.
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- In contrast, bromine’s polarizability may favor hydrophobic interactions.
- Steric Hindrance : The 3-bromophenyl derivative’s larger substituent could reduce conformational flexibility, impacting binding pocket accessibility.
Q & A
(Basic) What are the common synthetic strategies for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one?
Methodological Answer:
The synthesis typically involves cyclopropanone derivatives as precursors, leveraging strain-relocating reactions to form the spirocyclic core. For example, a Friedel-Crafts alkylation or Suzuki coupling can introduce the 4-fluorophenyl group to the spiro[3.3]heptan-1-one scaffold . Key steps include:
- Cyclopropane ring-opening : Using Brønsted or Lewis acids to activate the cyclopropanone intermediate.
- Substitution Control : Optimizing reaction temperature (e.g., −78°C to room temperature) to prevent undesired byproducts.
- Purification : Column chromatography or recrystallization to isolate the product in >80% yield.
(Basic) How is the molecular structure of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve the spirocyclic geometry and fluorophenyl orientation . Complementary methods include:
- NMR Spectroscopy : NMR to confirm fluorine position; DEPT for spiro carbon assignment.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles and torsional strain .
(Basic) What are the key physicochemical properties influencing experimental handling?
Methodological Answer:
- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM or THF, requiring inert atmosphere handling to prevent ketone oxidation .
- Stability : Hygroscopicity necessitates storage at 2–8°C under argon .
- Melting Point : Typically 120–125°C (DSC data), critical for crystallization optimization .
(Advanced) How does the 4-fluorophenyl substituent influence reactivity and regioselectivity?
Methodological Answer:
The electron-withdrawing fluorine atom directs electrophilic substitution to the meta-position and stabilizes transition states in nucleophilic additions. For example:
- Buchwald-Hartwig Amination : Fluorine enhances palladium catalyst efficiency in C–N bond formation (yield improvement by ~15% vs. non-fluorinated analogs) .
- Controlled Radical Reactions : Fluorine’s inductive effect reduces radical recombination, enabling selective C–H functionalization .
(Advanced) What methodologies are used to study its biological activity?
Methodological Answer:
- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization for kinase inhibition).
- ADME Profiling : LC-MS/MS to assess metabolic stability in liver microsomes .
- Computational Docking : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 .
(Advanced) How can researchers resolve contradictions in reported reaction yields or byproducts?
Methodological Answer:
- Reproducibility Checks : Standardize catalysts (e.g., Pd(PPh) vs. Pd(OAc)) and solvent purity.
- Byproduct Analysis : HPLC-MS to identify dimers or oxidation products.
- Kinetic Studies : In situ IR spectroscopy to monitor intermediate formation and optimize reaction quenching .
(Advanced) What is the role of hydrogen bonding in its crystal packing or molecular recognition?
Methodological Answer:
Graph set analysis (e.g., Etter’s rules) reveals C=O···H–F interactions stabilizing the crystal lattice. For example:
- Crystal Engineering : Fluorine acts as a hydrogen-bond acceptor, forming R(8) motifs with adjacent NH groups .
- Solvate Control : Co-crystallization with ethanol disrupts H-bond networks, altering melting points by ~10°C .
(Advanced) What challenges arise in computational modeling of its spirocyclic framework?
Methodological Answer:
- Conformational Sampling : The spiro structure’s rigidity limits molecular dynamics (MD) sampling; enhanced sampling techniques (e.g., metadynamics) are required .
- Electrostatic Potential Mapping : Fluorine’s electronegativity distorts electron density, complicating QSAR predictions. Multi-conformational DFT models improve accuracy .
(Advanced) How can researchers design derivatives with enhanced bioactivity?
Methodological Answer:
- Positional Isomerism : Substitute fluorine at para- vs. meta-positions to modulate steric effects and logP values.
- Spiro Ring Expansion : Replace heptanone with azaspiro systems to improve metabolic stability (e.g., t increase from 2.1 to 4.8 hours in vitro) .
(Advanced) What analytical techniques validate synthetic intermediates during multi-step synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
